7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 . It has a molecular weight of 268.27 .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one is represented by the formula C17H14O4 . The InChI code is 1S/C17H14O4/c1-10-14-8-5-12(18)9-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3 .Physical and Chemical Properties Analysis
7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
The compound has been involved in various chemical reactions, highlighting its potential in synthetic chemistry. For instance, Nicolaides et al. (1996) reported that 7-Methoxyimino-4-methylchromene-2,8-dione reacts with triarylphosphines to yield unexpected 7-arylamino-8-hydroxy-4-methyl-2H-[1]-benzopyran-2-ones and methyl diarylphosphinates in high yields. This reaction showcases the compound's reactivity and potential utility in synthesizing novel organic molecules (Nicolaides, Awad, Litinas, & Malamidou-Xenikaki, 1996).
Antimicrobial Activity
In the realm of biomedical research, compounds structurally related to 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one have demonstrated antimicrobial activities. Wang et al. (2012) isolated polyketides from the solid culture of an endolichenic fungus, showing antifungal activity against Candida albicans and strong activity against Bacillus subtilis, highlighting the potential of such compounds in developing new antimicrobial agents (Wang et al., 2012).
Pharmacological Activity
Further pharmacological evaluations have been conducted on derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one. For instance, Trykowska Konc et al. (2011) synthesized novel O-aminoalkyl substituted 7-hydroxycoumarins, evaluating their antibacterial and anticancer toxicity. The study demonstrates the compound's framework as a versatile backbone for generating pharmacologically active molecules with potential therapeutic applications (Trykowska Konc et al., 2011).
Biological Systems Interaction
The interaction of similar compounds with biological systems offers insights into their potential utility in various applications. Giordano et al. (2012) described the solvatochromic properties of 7-aryl-3-hydroxychromones, which change the orientation of the excited-state dipole moment, leading to superior properties for potential applications in biological imaging and as probes in understanding cellular environments (Giordano et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that coumarin derivatives, to which this compound belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown .
Pharmacokinetics
Coumarin derivatives are generally well-absorbed and can be metabolized by various enzymes in the liver . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters.
Result of Action
Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it may have on metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-15(18)8-7-13-16(19)14(9-21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWFBXWBRBUQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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